2-Cyclopropylphenol
Overview
Description
2-Cyclopropylphenol is an organic compound with the molecular formula C₉H₁₀O. It is characterized by a phenol group attached to a cyclopropyl ring.
Mechanism of Action
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components
Mode of Action
It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve
Biochemical Pathways
It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.
Result of Action
It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of this compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that this compound interacts with are not yet identified .
Cellular Effects
They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylphenol can be synthesized through several methods. One common approach involves the cyclization of phenol derivatives with glyoxal to generate a lactone intermediate, which is then further processed to obtain this compound . Another method involves the reaction of phenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylquinone derivatives.
Reduction: Reduction reactions can convert it into cyclopropylcyclohexanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions.
Major Products:
Oxidation: Cyclopropylquinone derivatives.
Reduction: Cyclopropylcyclohexanol.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Cyclopropylphenol has several applications in scientific research:
Comparison with Similar Compounds
Phenol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzene: Similar structure but lacks the hydroxyl group.
2-Cyclopropylcyclohexanol: A reduced form of 2-Cyclopropylphenol.
Uniqueness: this compound is unique due to the presence of both a phenol group and a cyclopropyl ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
2-cyclopropylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
Record name | 2-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-60-1 | |
Record name | 2-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?
A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that this compound may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for this compound, the structural similarity suggests a similar metabolic pathway.
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